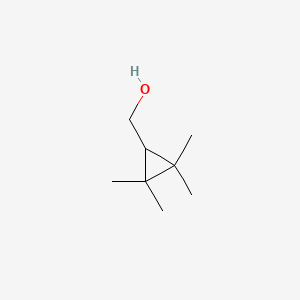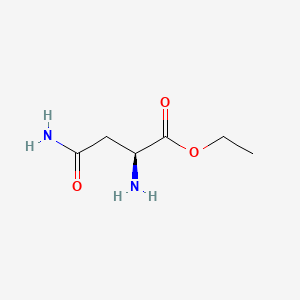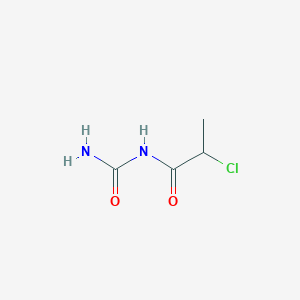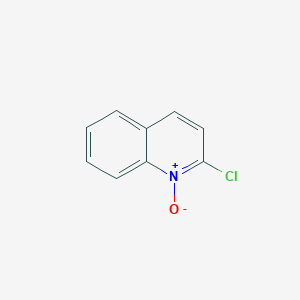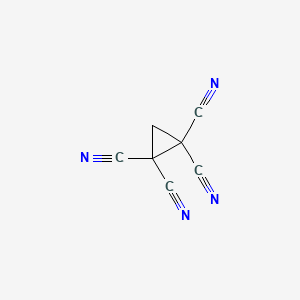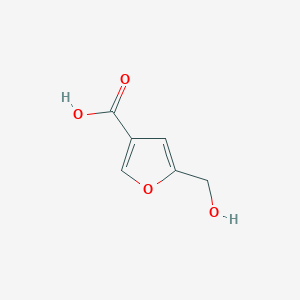
5-(Hydroxymethyl)furan-3-carboxylic acid
Vue d'ensemble
Description
5-(Hydroxymethyl)furan-3-carboxylic acid is a chemical compound with the molecular formula C6H6O4 . It is also known as Sumiki’s acid and is produced by certain fungi .
Synthesis Analysis
The synthesis of 5-(Hydroxymethyl)furan-3-carboxylic acid has been studied in various contexts. For instance, it has been synthesized from the platform molecule 5-hydroxymethylfurfural (5-HMF) using silver nanoparticles as a catalyst . Another approach involves the synthesis of C6-furanics inside living cells using natural metabolism .Molecular Structure Analysis
The molecular structure of 5-(Hydroxymethyl)furan-3-carboxylic acid consists of a furan ring with a hydroxymethyl group at the 5-position and a carboxylic acid group at the 3-position .Chemical Reactions Analysis
The chemical reactions involving 5-(Hydroxymethyl)furan-3-carboxylic acid are diverse. For example, it can be used as a building block in the enzymatic synthesis of macrocyclic oligoesters . It can also undergo oxidation to form furoic acid .Physical And Chemical Properties Analysis
5-(Hydroxymethyl)furan-3-carboxylic acid is a powder with a molecular weight of 142.11 . It has a melting point of 145-147 degrees Celsius .Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Flufuran exhibits promising antimicrobial and antifungal activity. Researchers have explored its potential as a natural alternative to synthetic antimicrobial agents. Studies suggest that flufuran inhibits the growth of certain bacteria and fungi, making it a valuable candidate for developing novel drugs or antimicrobial coatings .
Nematode Control
In South Africa, flufuran has been registered as a nematicide, replacing methyl bromide and other chemical treatments. Its nematocidal properties make it effective in managing nematode infestations in agriculture .
Biobased Surfactants
Flufuran serves as a scaffold for designing alternative surfactants. Researchers are exploring its use in creating environmentally friendly surfactants with improved properties. These biobased surfactants could find applications in various industries, including cosmetics and cleaning products .
Chemical Synthesis
Flufuran can be used as a building block in chemical synthesis. Its unique structure allows for diverse functionalization, making it valuable for creating more complex molecules. Researchers have investigated its role in the synthesis of pharmaceutical intermediates and other fine chemicals .
Immunomodulation
Recent studies have hinted at flufuran’s immunomodulatory effects. It may influence immune responses, potentially aiding in the treatment of autoimmune diseases or enhancing vaccine efficacy. However, further research is needed to fully understand its immunomodulatory mechanisms .
Biodegradable Polymers
Flufuran derivatives can serve as monomers for biodegradable polymers. These polymers have applications in packaging, drug delivery, and tissue engineering. By incorporating flufuran-based units, scientists aim to create sustainable materials that reduce environmental impact .
Mécanisme D'action
Target of Action
It has been suggested that hmfc may interact with various enzymes and proteins within the cell .
Mode of Action
It is known that HMFC can be oxidized to form various products that serve as building blocks for polymers This suggests that HMFC may interact with its targets by undergoing oxidation reactions
Biochemical Pathways
HMFC is involved in the oxidation pathway where it is transformed into various products. One such product is 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), which is formed by the incomplete oxidation of HMFC . The formation of HMFCA suggests that HMFC may play a role in the cellular redox balance and could potentially influence other biochemical pathways related to redox reactions.
Result of Action
It has been suggested that hmfc and its oxidation products may have potential anticancer activities This suggests that HMFC could induce cellular changes that inhibit the proliferation of cancer cells
Safety and Hazards
Propriétés
IUPAC Name |
5-(hydroxymethyl)furan-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7H,2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEACFIAQNKKVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572634 | |
| Record name | 5-(Hydroxymethyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)furan-3-carboxylic acid | |
CAS RN |
246178-75-6 | |
| Record name | 5-(Hydroxymethyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)furan-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[1,2-b:5,4-b']bisbenzofuran](/img/structure/B3050175.png)
![8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole](/img/structure/B3050178.png)
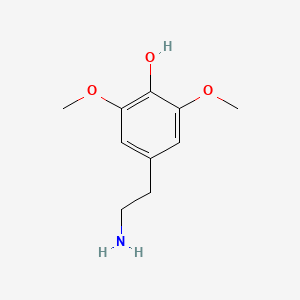
![Tert-butyl 4-[4-(3,3-dimethylbutyl)anilino]-1-piperidinecarboxylate](/img/structure/B3050180.png)
